N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features an indoline moiety, an oxazole ring, and a cyclopropane carboxamide group
Mechanism of Action
The indole nucleus is found in many important synthetic drug molecules and has been used in treatment . It is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indoline-1-carbonyl chloride, which is then reacted with oxazole-2-amine under suitable conditions to form the intermediate. This intermediate is subsequently reacted with cyclopropanecarboxylic acid or its derivatives to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoline derivatives, oxazole-containing molecules, and cyclopropane carboxamides. Examples include indole-3-carboxamides, oxazole-4-carboxamides, and cyclopropane-1,1-dicarboxamides .
Uniqueness
What sets N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14(11-5-6-11)18-16-17-12(9-22-16)15(21)19-8-7-10-3-1-2-4-13(10)19/h1-4,9,11H,5-8H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNBRLLQHXDOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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